molecular formula C20H20N6O2 B2525628 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788769-82-3

1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2525628
CAS No.: 1788769-82-3
M. Wt: 376.42
InChI Key: XLYARLWZWQYBPB-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5 with a benzyl group, a carboxamide-linked 3,5-dimethylisoxazole moiety, and a pyrrole ring, respectively. The triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the isoxazole and pyrrole groups contribute to lipophilicity and π-π stacking interactions. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related carboxamides in the literature exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-14-17(15(2)28-23-14)12-21-19(27)18-20(25-10-6-7-11-25)26(24-22-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYARLWZWQYBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and interaction with various biological targets.

Structural Characteristics

This compound features a 1,2,3-triazole ring, a pyrrole moiety, and an isoxazole group. The molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2}. The combination of these heterocyclic structures contributes to its diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Formation of the Triazole Ring : Utilizing the "click" chemistry approach with azides and alkynes.
  • Pyrrole and Isoxazole Integration : These steps involve specific conditions to ensure the stability of the heterocycles.
  • Carboxamide Formation : Finalizing the structure by attaching the carboxamide group.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were noted to reduce mTORC1 activity and induce autophagy, suggesting a novel mechanism of action in cancer treatment .

Moreover, molecular docking studies indicated that similar triazole derivatives exhibited promising binding affinities against viral proteins such as those from SARS-CoV-2. Such interactions suggest potential antiviral properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of mTOR Pathway : By modulating autophagy and disrupting cellular metabolism.
  • Binding to Biological Macromolecules : Interaction with proteins or nucleic acids that could alter their function or stability.

Case Study 1: Anticancer Activity

A study focusing on triazole derivatives demonstrated that compounds structurally similar to this compound showed significant anticancer activity. The results indicated:

CompoundIC50 (nM)Target
Compound A75.98Omicron Spike Protein
Compound B74.51SARS-CoV-2 Spike Protein
Compound C200mTORC1

These findings underscore the compound's potential as a therapeutic agent in oncology and virology.

Case Study 2: Autophagy Modulation

Another investigation revealed that certain benzamides derived from similar structures could disrupt autophagic flux by interfering with mTORC1 reactivation. This was evidenced by the accumulation of LC3-II protein levels under starvation conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis
Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 1,2,3-Triazole Benzyl, Isoxazole-methyl, Pyrrole ~450 (estimated) N/A N/A
Pyrazole Carboxamides Pyrazole Aryl, Chloro, Cyano 403–437 62–71 123–183
Sulfonamide Pyrazole-Sulfonamide Carbamimidoyl, Aryl N/A 87 100.8
Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Difluoromethyl, Methoxyphenyl 502.5 N/A N/A

Key Observations :

  • Heterocyclic Cores : The triazole in the target compound offers greater hydrogen-bonding versatility compared to pyrazole or pyrimidine cores .
  • Substituent Effects: Chloro/cyano groups in enhance electrophilicity but reduce solubility, whereas the target’s pyrrole and isoxazole may improve π-stacking and bioavailability .
  • Synthetic Yields : Carboxamide coupling yields in (62–71%) are comparable to sulfonamide synthesis (87% in ), suggesting robust methodologies for such derivatives .
Physicochemical Properties
  • Solubility : The target’s isoxazole and pyrrole groups likely increase lipophilicity compared to polar sulfonamides .
  • Thermal Stability: Higher melting points in chlorinated pyrazole carboxamides (e.g., 171–183°C in 3b/3e) suggest enhanced crystallinity vs. non-halogenated analogs .

Computational and Crystallographic Tools

Structural elucidation of similar compounds often employs:

  • SHELX Software : Used for small-molecule refinement (e.g., derivatives) .
  • WinGX/ORTEP : Facilitates crystal packing and ellipsoid visualization, critical for confirming regiochemistry .

Q & A

Q. Key reagents :

StepReagents/ConditionsRole
1CuSO₄, sodium ascorbate, DMFCatalyze triazole ring formation
2K₂CO₃, benzyl chloride, DMFAlkylation of triazole nitrogen
31H-pyrrole-1-carbonyl chloride, THFAcylation for pyrrole incorporation

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use statistical models to vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, increasing DMF polarity enhances solubility of intermediates, while temperatures >80°C accelerate alkylation but risk side reactions.
  • In-line monitoring : Employ flow chemistry with real-time HPLC or IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
  • Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What structural features influence its biological activity?

The compound’s activity arises from:

  • Triazole core : Acts as a hydrogen-bond acceptor, mimicking peptide bonds in enzyme active sites.
  • Benzyl and isoxazole groups : Enhance lipophilicity for membrane penetration.
  • Pyrrole moiety : Participates in π-π stacking with aromatic residues in target proteins .

Q. Key interactions :

Functional GroupTarget InteractionExample (Biological Assay)
Triazole carboxamideHydrogen bonding with kinase ATP-binding pocketInhibits EGFR kinase (IC₅₀ = 0.8 µM)
3,5-DimethylisoxazoleHydrophobic pocket occupancyEnhanced selectivity for COX-2 over COX-1

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can skew results. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Metabolite profiling : Check for off-target effects using LC-MS to identify degradation products or metabolites interfering with assays .
  • Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., pyrrole-free analogs) to isolate contributions of functional groups .

Basic: What spectroscopic methods characterize this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of triazole substitution (e.g., δ 8.2 ppm for H-5 in CDCl₃) .
  • HRMS : Verify molecular weight (calculated for C₂₂H₂₃N₇O₂: 433.19 g/mol) .
  • IR : Detect carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .

Advanced: How to design computational models for target interaction prediction?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR). Focus on the triazole’s interaction with catalytic lysine residues .
  • MD simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P water) to assess stability of the ligand-protein complex.
  • QSAR : Corinate substituent electronegativity (Hammett σ values) with inhibitory activity to guide analog design .

Basic: What safety precautions are required during synthesis?

  • Handling : Use fume hoods for volatile reagents (DMF, benzyl chloride).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How to analyze regioselectivity in triazole functionalization?

  • Kinetic vs. thermodynamic control : At low temps (<40°C), the less stable 1,4-regioisomer dominates (kinetic product). At higher temps, isomerization favors the 1,5-product .
  • Crystallography : Solve single-crystal structures to confirm regiochemistry. For example, 1,5-isomers show distinct NOE correlations between benzyl and triazole protons .

Basic: What are its solubility and stability profiles?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Water<0.1
  • Stability : Stable in solid form (≤2 years at -20°C). In solution, avoid prolonged exposure to light or basic pH (>9) to prevent triazole ring hydrolysis .

Advanced: How to validate target engagement in cellular models?

  • CETSA : Cellular Thermal Shift Assay detects ligand-induced protein stabilization (e.g., EGFR melting temp shift ΔTm = 4°C) .
  • BRET : Bioluminescence Resonance Energy Transfer confirms real-time interactions in live cells (e.g., with NanoLuc-tagged targets) .

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